molecular formula C15H15NO B1606051 2-Methyl-N-(m-tolyl)benzamide CAS No. 56776-45-5

2-Methyl-N-(m-tolyl)benzamide

Cat. No. B1606051
M. Wt: 225.28 g/mol
InChI Key: UEOKUJAEEOJMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08501730B2

Procedure details

m-Toluidine (1772 g) is dissolved in acetone (3.5 L), and thereto is added a solution of sodium hydroxide (648 g) in water (6.25 L), and the mixture is cooled to around 20° C. To the mixture is added o-methylbenzoyl chloride (2507 g) over a period of about 20 minutes with stirring, by which the temperature of the reaction mixture raises to around 60° C. After stirring for about one hour, the reaction mixture is cooled around 10° C. and the resulting crystals are taken by filtration. The crystalline product is washed 2 times with methanol/water (4:1, 3.75 L), and dried at about 60° C. to give the desired product (3530 g, yield 96.62%).
Quantity
1772 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
648 g
Type
reactant
Reaction Step Two
Name
Quantity
6.25 L
Type
solvent
Reaction Step Two
Quantity
2507 g
Type
reactant
Reaction Step Three
Yield
96.62%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.[OH-].[Na+].[CH3:11][C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14](Cl)=[O:15]>CC(C)=O.O>[CH3:11][C:12]1[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=1[C:14]([NH:1][C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1)=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
1772 g
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Name
Quantity
3.5 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
648 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6.25 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
2507 g
Type
reactant
Smiles
CC1=C(C(=O)Cl)C=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring, by which the temperature of the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
raises to around 60° C
STIRRING
Type
STIRRING
Details
After stirring for about one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled around 10° C.
FILTRATION
Type
FILTRATION
Details
the resulting crystals are taken by filtration
WASH
Type
WASH
Details
The crystalline product is washed 2 times with methanol/water (4:1, 3.75 L)
CUSTOM
Type
CUSTOM
Details
dried at about 60° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)NC=2C=C(C=CC2)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3530 g
YIELD: PERCENTYIELD 96.62%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.